molecular formula C12H7N3 B3356926 Pyrido[1,2-a]benzimidazole-7-carbonitrile CAS No. 695217-47-1

Pyrido[1,2-a]benzimidazole-7-carbonitrile

Cat. No.: B3356926
CAS No.: 695217-47-1
M. Wt: 193.2 g/mol
InChI Key: FIYNZQYMGOBOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[1,2-a]benzimidazole-7-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic structure combining pyridine and benzimidazole moieties, with a cyano (-CN) substituent at position 6. The carbonitrile group at position 7 enhances electron-withdrawing effects, influencing tautomerism, acidity, and intermolecular interactions . Pyrido[1,2-a]benzimidazole derivatives are reported to exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral effects, though specific data for the 7-carbonitrile derivative remain under exploration . Its synthesis often involves multicomponent reactions, enabling efficient construction of the fused ring system with minimal purification steps .

Properties

IUPAC Name

pyrido[1,2-a]benzimidazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-8-9-4-5-11-10(7-9)14-12-3-1-2-6-15(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNZQYMGOBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363637
Record name pyrido[1,2-a]benzimidazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695217-47-1
Record name pyrido[1,2-a]benzimidazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]benzimidazole-7-carbonitrile typically involves the cyclization of 2-aminobenzimidazole with various nitriles. One common method includes the reaction of 2-aminobenzimidazole with a suitable nitrile under acidic or basic conditions to form the desired product . Another approach involves the use of cyclohexanones and 2-aminopyridines in the presence of iodine as a mediator and air oxygen as an oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]benzimidazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]benzimidazole-7-carboxylic acid, while reduction may produce pyrido[1,2-a]benzimidazole-7-methanol.

Scientific Research Applications

Anti-Cancer Applications

Pyrido[1,2-a]benzimidazole derivatives have demonstrated notable anti-cancer properties. Several studies have highlighted their effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, modifications at specific positions on the pyrido[1,2-a]benzimidazole core have been shown to enhance anti-leukemia activity significantly. One study reported that replacing a chlorine atom with an aniline group improved the activity against leukemia cell lines .
  • Case Studies : A library of 1-substituted pyrido[1,2-a]benzimidazoles was synthesized and tested for anti-cancer activity. The results indicated that certain derivatives exhibited potent activity against leukemia and other cancer types, showcasing the importance of peripheral substituents in modulating biological activity .

Anti-Microbial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Pyrido[1,2-a]benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, certain analogues were reported to exhibit significant antibacterial activity against multi-drug resistant strains .
  • Mechanisms : The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens .

Anti-Tubercular Agents

Recent research has identified pyrido[1,2-a]benzimidazole derivatives as promising candidates for treating tuberculosis (TB):

  • Potent Activity Against TB : One notable study found that a specific derivative, 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, demonstrated effective anti-tubercular activity with low toxicity towards host cells. This compound was active against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the benzyl ring significantly influenced the potency and selectivity of these compounds against TB. For instance, altering substituents on the ring led to variations in efficacy and toxicity profiles .

Material Science Applications

Beyond medicinal chemistry, pyrido[1,2-a]benzimidazole derivatives are also being explored in material science:

  • Fluorescent Properties : The highly conjugated aromatic system of pyrido[1,2-a]benzimidazoles makes them suitable for applications in fluorescence and optoelectronic devices. Their ability to emit light upon excitation can be harnessed in sensors and imaging technologies .

Summary Table of Applications

Application TypeSpecific ActivitiesNotable Findings
Anti-CancerPotent against leukemia and other cancersPeripheral substituents enhance activity
Anti-MicrobialEffective against bacteria and fungiSignificant activity against multi-drug resistant strains
Anti-TubercularActive against Mycobacterium tuberculosisLow toxicity with high potency against resistant strains
Material SciencePotential use in fluorescence and optoelectronicsHighly conjugated structure suitable for light emission

Mechanism of Action

The mechanism of action of pyrido[1,2-a]benzimidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Pyrido[1,2-a]pyrimidines: These compounds lack the benzimidazole moiety and instead feature a pyrimidine ring fused to pyridine.
  • Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles: Derivatives such as 3-N-i-butylamino-substituted variants (e.g., compound 4 in ) incorporate a thiophene ring and amino groups, enabling pH-sensitive fluorescence. These modifications highlight how substituents on the benzimidazole core can tailor compounds for sensing applications rather than antimicrobial use .

Physicochemical and Electronic Properties

  • The carbonitrile group in pyrido[1,2-a]benzimidazole-7-carbonitrile enhances acidity and tautomeric equilibria, critical for proton transfer in pH-sensing applications .

Biological Activity

Pyrido[1,2-a]benzimidazole-7-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fused pyridine and benzimidazole ring system with a cyano group at the 7th position. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold in drug development.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial : Exhibits activity against various bacterial and fungal strains.
  • Antiviral : Potential as an antiviral agent against different viruses.
  • Anticancer : Investigated for its ability to inhibit cancer cell proliferation.
  • Antitubercular : Demonstrates activity against Mycobacterium tuberculosis.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell growth.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity.
  • Disruption of Cellular Processes : Alters cellular pathways critical for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

A study investigated the antimicrobial properties of pyrido[1,2-a]benzimidazole derivatives. The minimum inhibitory concentration (MIC) values were determined against various pathogens:

CompoundBacterial StrainMIC (µg/mL)
3aStaphylococcus aureus12.5
3bEscherichia coli50
3cPseudomonas aeruginosa50

These results indicate promising antimicrobial activity compared to standard antibiotics .

Antitubercular Activity

Research highlighted the antitubercular potential of pyrido[1,2-a]benzimidazole derivatives. Compound 3a exhibited an MIC value of 0.12 µg/mL against Mycobacterium tuberculosis with low cytotoxicity towards Vero cells (>100 µM) . Further modifications improved its selectivity index and potency against multidrug-resistant strains.

Anticancer Activity

In vitro studies demonstrated that pyrido[1,2-a]benzimidazole compounds showed significant anticancer activity against various cancer cell lines. For instance, one derivative displayed IC50 values ranging from 0.08 to 1.43 µM against Schistosoma mansoni . These findings suggest the compound's potential in developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the pyrido[1,2-a]benzimidazole scaffold can enhance biological activity. For example:

  • Presence of Cyano Group : The cyano group at position 7 is crucial for enhancing reactivity and biological efficacy.
  • Substituents on the Benzyl Ring : Variations in substituents can significantly impact potency and selectivity against target pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrido[1,2-a]benzimidazole-7-carbonitrile derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, acylation of lithium amide bases with alkynoate esters can initiate cyclization under thermal conditions, yielding the core heterocyclic structure. Critical parameters include solvent selection (e.g., acetonitrile for sealed-tube reactions), temperature control (e.g., 120°C for cyclization), and stoichiometric ratios to minimize side products . Yields often range from 40% to 68%, depending on substituents and reaction optimization .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Used to confirm regiochemistry and substituent positions. For instance, aromatic protons in the benzimidazole ring appear as distinct doublets (δ ~6.5–8.0 ppm), while nitrile groups (C≡N) are identified via carbon signals at ~98–117 ppm .
  • IR Spectroscopy : Detects functional groups like nitriles (sharp peaks at ~2,200 cm⁻¹) and carbonyls (1,700–1,720 cm⁻¹) .
  • UV-Vis : Analyzes tautomeric equilibria (e.g., keto-enol forms) in solvents like DMSO or ethanol, with absorbance maxima shifting based on tautomer dominance .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by base choice and reaction conditions. Lithium amide bases (e.g., LDA) favor 2-oxo isomer formation over 4-oxo isomers by stabilizing specific transition states during cyclization. Thermal conditions (e.g., reflux in acetic anhydride) further enhance selectivity by promoting kinetic control . Computational modeling of transition states is recommended for novel derivatives .

Q. What strategies are used to resolve contradictions in tautomeric behavior observed in pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer : Tautomerism (e.g., keto vs. enol forms) is solvent-dependent. For example, polar aprotic solvents (DMSO) stabilize enol tautomers via hydrogen bonding, while non-polar solvents favor keto forms. Combined NMR and UV-Vis studies are essential: enol tautomers show downfield-shifted NH protons (δ ~9.5 ppm) and distinct UV absorbance bands . X-ray crystallography provides definitive confirmation of solid-state tautomerism .

Q. How can crystal structure and intermolecular interactions of pyrido[1,2-a]benzimidazole derivatives be analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). For example, C≡N groups often participate in C–H···N interactions, contributing to lattice stability . Software like CrystalExplorer® is used for Hirshfeld surface visualization .

Q. What methodological considerations are critical for evaluating the biological activity of pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer :

  • In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity) with appropriate controls (e.g., ampicillin). Note that some derivatives may show moderate activity but require SAR studies to optimize potency .
  • Cytotoxicity screening : Employ cell lines (e.g., HeLa) with MTT assays, comparing IC₅₀ values against reference drugs. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Troubleshooting & Data Contradictions

Q. How should researchers address low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields (e.g., <40%) may arise from side reactions or poor solubility. Optimize by:

  • Precursor modification : Introduce electron-withdrawing groups to enhance cyclization efficiency .
  • Solvent screening : High-boiling solvents (DMF, acetic acid) improve reaction homogeneity .
  • Catalysis : Additives like NaOAc (0.5 g per 0.01 mol substrate) can accelerate steps requiring acid catalysis .

Q. How to interpret conflicting bioactivity data across different studies?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., bacterial strain differences) or compound purity. Validate results via:

  • Reproducibility tests : Repeat assays in triplicate with independent synthetic batches.
  • Analytical HPLC : Ensure >95% purity before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[1,2-a]benzimidazole-7-carbonitrile
Reactant of Route 2
Pyrido[1,2-a]benzimidazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.